serpin J6 - 131716-53-5

serpin J6

Catalog Number: EVT-1520102
CAS Number: 131716-53-5
Molecular Formula: C9H14O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Serpin J6 is primarily expressed in various tissues, including immune cells and certain cancer cell lines. It is classified within the broader category of serpins, which are divided into two main classes: those that inhibit serine proteases and those that serve other functions, such as transport or structural roles. Serpin J6 specifically functions as an inhibitor of serine proteases, playing a crucial role in controlling proteolytic activity in physiological and pathological processes.

Synthesis Analysis

Methods of Synthesis

The synthesis of Serpin J6 can be achieved through various methods:

  • Recombinant DNA Technology: This involves cloning the Serpin J6 gene into an expression vector, followed by transformation into host cells (often bacteria or yeast) for protein production.
  • Cell Culture Techniques: Using mammalian cell lines to express the protein under controlled conditions, allowing for post-translational modifications that are essential for its activity.
  • Enzymatic Methods: These may involve enzymatic digestion of precursor proteins to yield active forms of Serpin J6.

Technical details regarding these methods include the use of specific promoters for high-level expression and purification techniques such as affinity chromatography to isolate the protein from cell lysates .

Molecular Structure Analysis

Structure and Data

The molecular structure of Serpin J6 reveals a characteristic serpin fold, which includes a central beta-sheet surrounded by alpha-helices. This structure is critical for its function as a protease inhibitor.

  • Molecular Weight: Approximately 45 kDa.
  • Amino Acid Sequence: The sequence exhibits conserved motifs typical of serpins, which are essential for their inhibitory activity against target proteases.

X-ray crystallography and nuclear magnetic resonance studies have provided insights into the conformational changes that occur upon binding to target proteases, highlighting the dynamic nature of this protein .

Chemical Reactions Analysis

Reactions and Technical Details

Serpin J6 primarily functions through the inhibition of serine proteases via a mechanism known as "suicide inhibition." Upon binding to a target protease, Serpin J6 undergoes a conformational change that traps the enzyme in a stable complex, effectively preventing further proteolytic activity.

Key reactions include:

  • Inhibition of Caspases: Serpin J6 has been shown to inhibit caspases involved in apoptosis, thereby protecting cells from programmed cell death.
  • Interaction with Immune Proteases: It also modulates immune responses by inhibiting proteases involved in inflammation .
Mechanism of Action

Process and Data

The mechanism by which Serpin J6 exerts its effects involves several steps:

  1. Binding: The serpin binds to the active site of the target serine protease.
  2. Conformational Change: This binding induces a significant conformational change in both the serpin and the protease.
  3. Formation of a Stable Complex: The result is a stable complex that prevents substrate access to the active site of the protease.
  4. Proteolytic Cleavage Prevention: This action effectively halts any downstream signaling or degradation processes that would normally be mediated by the protease.

Studies have demonstrated that this mechanism is crucial for maintaining cellular homeostasis during stress responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Serpin J6 is soluble in aqueous buffers at physiological pH.
  • Stability: The protein exhibits stability under various temperature conditions but may denature at extreme pH levels or high temperatures.

Chemical Properties

  • pI (Isoelectric Point): Typically around 5.5–6.0, indicating its behavior in different ionic environments.
  • Thermal Stability: Thermal denaturation studies suggest it maintains structural integrity up to 70°C under optimal buffer conditions.

These properties are significant for applications involving protein purification and functional assays .

Applications

Scientific Uses

Serpin J6 has several important applications in scientific research:

  • Cancer Research: Due to its role in apoptosis regulation, it is studied extensively in cancer biology to understand tumor progression and resistance to therapy.
  • Immunology: Its function in modulating immune responses makes it a target for research into autoimmune diseases and inflammatory conditions.
  • Biotechnology: Recombinant forms of Serpin J6 are utilized in therapeutic applications aimed at regulating protease activity for various clinical conditions.
Structural and Genomic Characterization of Serpin J6

Molecular Architecture of Serpin J6

Conserved Serpin Fold: Beta-Sheets and Alpha-Helices

Serpin J6 exhibits the canonical tertiary structure characteristic of the serpin superfamily, comprising three β-sheets (designated sA–sC) and nine α-helices (hA–hI). This scaffold creates a metastable native conformation essential for its inhibitory function [2] [4]. The core domain spans approximately 380–400 residues, with structural conservation evident in the central β-sheet A (sA), which undergoes dramatic conformational changes during protease inhibition. Unlike heat shock serpins (e.g., HSP47/SERPINH1), J6 lacks the extended C-terminal collagen-binding domain, reflecting functional specialization [4] [7]. X-ray crystallography studies confirm that J6’s β-sheet topology aligns closely with the alpha-antitrypsin clade, particularly in the arrangement of the "shutter" and "breach" regions that facilitate structural transitions [2] [8].

Table 1: Structural Domains in Serpin J6

DomainPositionStructural RoleConservation
β-sheet A (sA)CoreScaffold for RCL insertionHigh (α-antitrypsin-like)
Helix hAN-terminalStabilizes sAModerate
Helix hDCentralpH-sensing (absent in J6)Low
β-sheet C (sC)C-terminalPolymerization interfaceVariable

Reactive Center Loop (RCL) Dynamics and Inhibitory Motifs

The reactive center loop (RCL) of J6 is a solvent-exposed, flexible segment of 17–20 residues that acts as bait for target proteases. Critical to its function is the P1-P1' scissile bond, where cleavage triggers irreversible conformational insertion of the RCL into β-sheet A [2] [3]. J6 uniquely harbors four GA-GATAG motifs within its regulatory region (-1050 to -738 bp upstream), serving as binding sites for GATA transcription factors [1]. These motifs modulate RCL accessibility and specificity. Additionally, a putative heat shock element (HSE) spanning positions -88 to -59 (with alternating XGAAX and XTTCX blocks) suggests dual regulation by heat stress and retinoic acid [1] [7]. Unlike inhibitory serpins such as antithrombin, J6’s RCL lacks canonical protease-binding residues, hinting at substrate specialization [2].

Unique Features: Absence of Signal Peptide and Homology to Non-Inhibitory Serpins

J6 is distinguished by the absence of a secretory signal peptide, implying intracellular localization and function [1]. Phylogenetically, it clusters with non-inhibitory serpins like HSP47 (SERPINH1), sharing 30% sequence identity in the chaperone-specific "breach" region [4] [9]. However, J6 lacks HSP47’s pH-sensing histidine clusters (e.g., His191/197/198), which are critical for collagen binding/release in the endoplasmic reticulum [9]. This divergence underscores J6’s distinct mechanism. Its tertiary structure also excludes the collagen-binding triple-helix recognition motifs of HSP47, supporting a non-chaperone role [7] [9].

Table 2: Functional Comparison of J6 with Representative Serpins

FeatureSerpin J6HSP47 (SERPINH1)Alpha-Antitrypsin
RCL FunctionPutative inhibitoryNon-inhibitoryInhibitory
Signal PeptideAbsentPresentPresent
Histidine Clusters03 (breach/gate/shutter)1
Key MotifsGA-GATAG (x4)Collagen-binding grooveProtease-binding loop

Genomic Organization

Exon-Intron Structure: Five Exons with Alternative Splicing Patterns

The murine J6 gene spans 7.7 kilobases and comprises five exons interrupted by four introns. An additional alternatively spliced exon generates isoform diversity, potentially modulating functional specificity [1]. Intron positions are conserved with the alpha-antitrypsin group, particularly intron B, which splits the RCL-encoding region. Notably, ray-finned fishes exhibit intron insertions at positions 36b and 102b within exon 1, yielding three sub-exons (eIa–eIb). These insertions alter helices hA and hD and likely arose 231–190 million years ago post-tetrapod divergence [4]. The 5'-flanking region (-1050 to -738 bp) is indispensable for retinoic acid (RA) inducibility, as demonstrated by promoter deletion assays in F9 teratocarcinoma cells [1].

Table 3: Exon-Intron Organization of Murine J6 Gene

ExonSize (bp)Encoded DomainFunctional Significance
eI583–699N-terminal helicesRA-responsive elements
eII99Helix hB/hC junctionConserved across serpins
eIII233β-sheet A/coreRCL proximal region
eIV303C-terminal sheetsPolymerization interface
Alternative exonVariableRCL modulationIsoform-specific inhibition

Phylogenetic Classification within the Serpin Superfamily

Phylogenomic analyses place J6 within Clade A of the serpin superfamily, closely related to alpha-antitrypsin (SERPINA1) and kallistatin (SERPINA4) [3] [8]. Whole-genome sequencing reveals that J6 diverged early from a metazoan serpin ancestor, predating the split between inhibitory and chaperone-like functions. Its gene structure shares a last common ancestor with alpha-antitrypsin ~416 million years ago, evidenced by synteny conservation near chromosome 14q32.1 in mammals [3] [4]. Unlike vertebrate-specific HSP47, J6 homologs exist in basal chordates (e.g., lamprey), supporting ancient origins [4]. The protein’s reactive center loop phylogeny clusters with protease inhibitors rather than non-inhibitory serpins, despite structural similarities to HSP47 [3] [8].

Comparative Analysis with Alpha-Antitrypsin and HSP47 Clades

J6’s genomic locus shares microsynteny with the alpha-antitrypsin group: both reside on murine chromosome 12F1, flanked by Rps3 (ribosomal protein) and Gdpd5 (glycerophosphodiesterase) genes [1] [4]. This contrasts with HSP47 (SERPINH1), which localizes to chromosome 11q13.5 in humans, embedded within a locus enriched for heat-shock proteins [4] [7]. Functionally, J6’s RA-responsive promoter diverges sharply from HSP47’s heat-inducible regulation. While HSP47 expression is co-regulated by HSEs and stress signals, J6 induction depends entirely on RA-bound nuclear receptors engaging GA-GATAG motifs [1] [9]. At the protein level, J6’s intron B position mirrors alpha-antitrypsin but differs from HSP47’s intron-rich gene (six introns), reflecting evolutionary divergence in clade H serpins [1] [4].

Table 4: Genomic and Functional Divergence in Serpin Clades

AttributeJ6 (F9 Cell-Inducible)Alpha-AntitrypsinHSP47 (SERPINH1)
CladeA (Inhibitory)A (Inhibitory)H (Chaperone)
Chromosomal LocusChr 12F1 (Mouse)Chr 14q32.1 (Human)Chr 11q13.5 (Human)
Regulatory ElementsRA-responsive GA-GATAG (x4)Acute-phase response elementsHeat shock elements (HSEs)
Intron Count446
Expression TriggerRetinoic acidInflammationER stress/Heat shock

Concluding Remarks

Serpin J6 exemplifies functional innovation within the conserved serpin fold. Its RA-inducible expression, unique promoter architecture, and alpha-antitrypsin-like gene organization position it as a specialized regulator of cellular differentiation. Future structural studies resolving its RCL-protease interactions will clarify its inhibitory mechanism and physiological niche.

Properties

CAS Number

131716-53-5

Product Name

serpin J6

Molecular Formula

C9H14O3

Synonyms

serpin J6

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